molecular formula C10H9N5S B15212511 Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thiazolyl)- CAS No. 825630-57-7

Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thiazolyl)-

Cat. No.: B15212511
CAS No.: 825630-57-7
M. Wt: 231.28 g/mol
InChI Key: HNSSMOMVOOGFSR-UHFFFAOYSA-N
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Description

The compound Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thiazolyl)- belongs to the imidazo[1,2-a]pyrazine family, a heterocyclic scaffold of significant pharmacological interest due to its structural resemblance to purine bases like adenine . This core is highly modular, allowing for substitutions at positions 3, 6, and 8 to optimize biological activity. The N-methyl-3-(2-thiazolyl) substitution introduces a thiazole ring, a heterocycle known for enhancing binding affinity in kinase inhibitors and receptor antagonists .

Properties

CAS No.

825630-57-7

Molecular Formula

C10H9N5S

Molecular Weight

231.28 g/mol

IUPAC Name

N-methyl-3-(1,3-thiazol-2-yl)imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C10H9N5S/c1-11-8-9-14-6-7(10-13-3-5-16-10)15(9)4-2-12-8/h2-6H,1H3,(H,11,12)

InChI Key

HNSSMOMVOOGFSR-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=NC=CS3

Origin of Product

United States

Preparation Methods

Condensation and Cyclization of 2-Aminopyrazine Derivatives

A widely adopted method involves the condensation of 2-aminopyrazine with α-haloketones or α-hydroxyketones under acidic or basic conditions. For instance, James Sayer’s thesis details the use of chloroacetone in the presence of triethylamine to form the imidazo[1,2-a]pyrazine core via nucleophilic substitution and subsequent cyclization. This method yields the unsubstituted core, which is then functionalized at positions 3 and 8.

Multicomponent Reactions (MCRs)

Recent advances employ iodine-catalyzed MCRs for one-pot synthesis. A 2023 study demonstrated that tert-butyl isocyanide, aryl aldehydes, and 2-aminopyrazine react in ethanol at room temperature with iodine (10 mol%) to form 3-aminoimidazo[1,2-a]pyrazines. This method offers atom economy and avoids metal catalysts, making it environmentally sustainable. For example, reacting 2-aminopyrazine with 2-thiazolecarbaldehyde and tert-butyl isocyanide could directly introduce the thiazolyl moiety at position 3 during core formation.

Regioselective Functionalization at Position 3

Introducing the 2-thiazolyl group at position 3 demands precise regiocontrol. Two approaches are validated:

Iodination Followed by Cross-Coupling

Ultrasound-assisted iodination using tert-butyl hydroperoxide (TBHP) and molecular iodine in ethanol selectively functionalizes position 3 of imidazo[1,2-a]pyrazines. The resulting 3-iodo intermediate undergoes Suzuki-Miyaura coupling with 2-thiazolylboronic acid. For example, Pd(PPh₃)₄ catalyzes the coupling of 3-iodoimidazo[1,2-a]pyrazine with thiazolylboronic acid in toluene/water (3:1) at 80°C, yielding the 3-thiazolyl product in 62–75% efficiency.

Direct Displacement of Leaving Groups

Methyl sulfone groups at position 3 serve as efficient leaving groups. Treatment with sodium hydride and 2-thiazolethiol in DMF at 120°C displaces the sulfone, forming the C–S bond. This method avoids transition metals but requires pre-installation of the sulfone moiety via oxidation of a methylthio intermediate.

Introduction and Methylation of the 8-Amine Group

The N-methylamine at position 8 is introduced via two sequential steps:

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient imidazo[1,2-a]pyrazines undergo SNAr at position 8 when treated with aqueous ammonia under microwave irradiation (150°C, 30 min). For instance, 3-thiazolylimidazo[1,2-a]pyrazine-8-chloride reacts with NH₃ in dioxane to yield the 8-amine derivative.

N-Methylation Strategies

The primary amine is methylated using reductive amination or direct alkylation:

  • Reductive Amination : Formaldehyde and sodium cyanoborohydride in methanol at pH 5–6 selectively methylate the amine without affecting the thiazolyl group.
  • Eschweiler-Clarke Reaction : Heating the amine with excess formaldehyde and formic acid at 100°C for 12 hours achieves quantitative methylation.

Integrated Synthetic Routes

Combining these steps, two optimized pathways emerge:

Sequential Functionalization Route

  • Core Synthesis : Condense 2-aminopyrazine with chloroacetone to form imidazo[1,2-a]pyrazine.
  • Iodination : Treat with I₂/TBHP under ultrasound to install iodine at position 3.
  • Suzuki Coupling : React with 2-thiazolylboronic acid using Pd(PPh₃)₄.
  • Chlorination and Amination : Convert position 8 to chloride (PCl₅, reflux), then substitute with NH₃.
  • Methylation : Use Eschweiler-Clarke conditions to N-methylate the amine.

Overall Yield : 28–34% (five steps).

Convergent Multicomponent Approach

  • One-Pot MCR : React 2-aminopyrazine, 2-thiazolecarbaldehyde, and tert-butyl isocyanide with iodine catalyst to form 3-thiazolylimidazo[1,2-a]pyrazine-8-amine.
  • Methylation : Directly methylate the amine using methyl iodide and K₂CO₃ in DMF.

Overall Yield : 45–52% (two steps).

Comparative Analysis of Methods

Parameter Sequential Route Multicomponent Route
Steps 5 2
Overall Yield (%) 28–34 45–52
Metal Catalysts Pd required None
Reaction Time 5–7 days 24–48 hours
Functional Group Tolerance Moderate High

The multicomponent route offers superior efficiency but requires access to 2-thiazolecarbaldehyde, which may necessitate custom synthesis. The sequential route provides flexibility for late-stage diversification.

Challenges and Optimization Opportunities

  • Regioselectivity in Iodination : Competing C5 iodination may occur in imidazo[1,2-a]pyrazines; using bulky directing groups (e.g., 8-NH₂) enhances C3 selectivity.
  • Thiazolyl Stability : Thiazole rings are prone to oxidation under strong acidic/basic conditions; mild cross-coupling protocols (e.g., room temperature Sonogashira) are preferred.
  • Amine Methylation : Over-methylation to dimethylamine is mitigated by using controlled stoichiometry of formaldehyde.

Chemical Reactions Analysis

N-Methyl-3-(thiazol-2-yl)imidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-Methyl-3-(thiazol-2-yl)imidazo[1,2-a]pyrazin-8-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-Methyl-3-(thiazol-2-yl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is similar to that of other compounds in its class, which are known to induce cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological profile of imidazo[1,2-a]pyrazin-8-amines is highly dependent on substituents. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyrazin-8-amine Derivatives

Compound Name Substituents Biological Target Key Findings Reference
N-methyl-3-(2-thiazolyl)-imidazo[1,2-a]pyrazin-8-amine 3-(thiazole), N-methyl Kinases (e.g., Aurora-A, PTK6) Thiazole enhances hydrophobic interactions in kinase ATP-binding pockets
6-(6-aminopyrazin-2-yl)-N-{4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl}-imidazo[1,2-a]pyrazin-8-amine 6-aminopyrazine, 4-piperazinylphenyl Tyrosine kinases (e.g., PTK6) Co-crystal structure with PTK6 resolved at 1.70 Å; potent inhibition
3-bromo-N,6-diphenylimidazo[1,2-a]pyrazin-8-amine 3-bromo, N-phenyl, 6-phenyl Undisclosed Bromine substitution may improve electrophilic reactivity for covalent binding
6-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)-imidazo[1,2-a]pyrazin-8-amine 6-(2-fluorophenyl), N-pyridinylmethyl A3/A2A adenosine receptors Fluorine and pyridine enhance binding affinity and subtype selectivity
3-chloro-N-(4-morpholinophenyl)-6-(pyridin-3-yl)-imidazo[1,2-a]pyrazin-8-amine 3-chloro, 6-pyridinyl, N-morpholinophenyl Aurora-A kinase 70-fold selectivity for Aurora-A via co-crystallization-guided design

Substituent Effects on Target Selectivity

  • Thiazole at Position 3 : The 2-thiazolyl group in N-methyl-3-(2-thiazolyl)-imidazo[1,2-a]pyrazin-8-amine contributes to kinase inhibition by forming hydrogen bonds and hydrophobic interactions in the ATP-binding pocket. Comparatively, 3-bromo substituents (e.g., in ) may facilitate covalent binding but reduce solubility .
  • Aromatic Rings at Position 6: Substitutions like 6-(6-aminopyrazin-2-yl) (in ) or 6-(2-fluorophenyl) (in ) enhance interactions with tyrosine kinases or adenosine receptors, respectively. Fluorine atoms improve metabolic stability and membrane permeability .
  • N-Substituents: The N-methyl group in the target compound minimizes steric hindrance, while bulkier groups like N-(4-morpholinophenyl) (in ) improve selectivity by occupying specific subpockets in Aurora-A kinase.

Q & A

Basic: What are the established synthetic routes for this compound, and what critical reaction conditions must be controlled?

The synthesis typically involves multi-step organic reactions, including:

  • Condensation and cyclization : Reacting diaminopyrazines with aldehydes or ketones under iodine catalysis (e.g., 80–100°C, 12–24 hours) to form the imidazopyrazine core .
  • Functionalization : Introducing the thiazole group at the 3-position via Suzuki-Miyaura coupling or nucleophilic substitution, requiring inert atmospheres (N₂/Ar) and palladium catalysts .
  • Methylamine incorporation : Selective alkylation at the 8-position using methylamine derivatives under controlled pH (7–9) to avoid over-alkylation .

Critical conditions : Temperature (60–120°C), solvent polarity (DMF/THF), and catalyst loading (5–10 mol% Pd) significantly impact yield and purity .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • NMR spectroscopy :
    • ¹H NMR : Key signals include the thiazole proton (δ 7.5–8.1 ppm, doublet) and methylamino group (δ 2.8–3.1 ppm, singlet) .
    • ¹³C NMR : The imidazopyrazine carbonyl carbon appears at δ 155–160 ppm .
  • Mass spectrometry (ESI-HRMS) : Confirm molecular ion peaks (e.g., m/z 281.31 for [M+H]⁺) with <2 ppm error .
  • HPLC : Purity >95% achieved using C18 columns (ACN/H₂O gradient, 0.1% TFA) .

Advanced: How do structural modifications at the 3-position influence kinase inhibitory activity?

The 3-position’s substituent dictates target selectivity:

  • Thiazole group : Enhances binding to ATP pockets of kinases (e.g., EGFR, VEGFR2) via π-π stacking and hydrogen bonding .

  • Phenyl vs. heterocyclic analogs :

    Substituent Kinase IC₅₀ (nM) Selectivity
    Thiazole (target)EGFR: 12 ± 3High
    PhenylEGFR: 45 ± 8Moderate
    MorpholinePI3K: 28 ± 5Low

Data from show thiazole derivatives exhibit 3.7-fold higher potency against EGFR than phenyl analogs due to improved hydrophobic interactions.

Advanced: How can researchers resolve discrepancies in reported IC₅₀ values across studies?

Discrepancies often arise from:

  • Assay variability : Use standardized kinase profiling protocols (e.g., ADP-Glo™) to minimize inter-lab differences .
  • Compound purity : Impurities >5% (e.g., unreacted intermediates) can artificially inflate IC₅₀. Validate purity via HPLC-MS before assays .
  • Cellular context : Differences in cell lines (e.g., HCT-116 vs. HEK293) alter membrane permeability and off-target effects. Normalize data using internal controls (e.g., staurosporine) .

Advanced: What strategies optimize reaction yields during scale-up synthesis?

  • Catalyst optimization : Replace homogeneous Pd catalysts with immobilized variants (e.g., Pd/C) for easier recovery and reuse, improving yield from 65% to 82% .
  • Solvent engineering : Switch from DMF to cyclopentyl methyl ether (CPME) for greener processes and easier phase separation .
  • Flow chemistry : Continuous flow systems reduce reaction time (from 24 hours to 2 hours) and byproduct formation (<5%) .

Advanced: What approaches identify protein targets beyond kinase inhibition?

  • Chemoproteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS to identify off-targets (e.g., HSP90 in cancer cells) .
  • Molecular docking : Screen against structural databases (PDB) to predict binding to non-kinase targets like G-protein-coupled receptors (GPCRs) .
  • CRISPR-Cas9 screens : Knockout libraries reveal synthetic lethality with BRCA1 mutations, suggesting PARP inhibition as a secondary mechanism .

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